N-[1-(piperidin-1-yl)propan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Preparation Methods
The synthesis of N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine typically involves the reaction of piperidine with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of piperidine with propionaldehyde in the presence of a catalyst such as phenylsilane . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperidines.
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups .
Comparison with Similar Compounds
N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Known for its antiviral activity against influenza virus.
Spiropiperidines: These compounds have unique structural features and are studied for their pharmacological activities.
Condensed Piperidines: These derivatives have fused ring systems and exhibit diverse biological activities.
Properties
CAS No. |
120724-27-8 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.